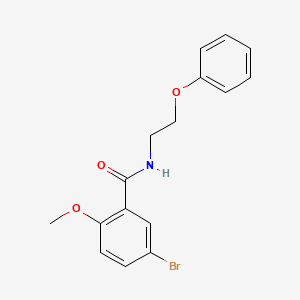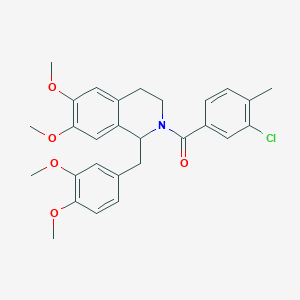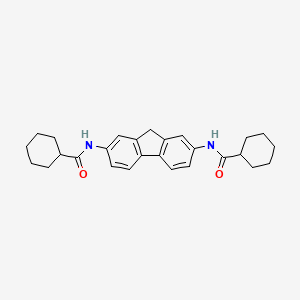
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide, also known as BMEB, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the benzamide family and has been synthesized through various methods. BMEB has shown potential in various scientific applications, including as a tool for understanding the mechanism of action of certain enzymes and as a potential therapeutic agent. In
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has shown potential in various scientific research applications. One of the most significant applications of 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is in the study of certain enzymes, such as the serine protease trypsin. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has been found to inhibit trypsin activity, making it a useful tool for understanding the mechanism of action of this enzyme.
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has also shown potential as a therapeutic agent. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of trypsin. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide binds to the active site of trypsin, preventing the enzyme from binding to its substrate and carrying out its catalytic function.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is also a potent inhibitor of trypsin, making it a useful tool for studying the mechanism of action of this enzyme.
However, 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has some limitations for lab experiments. It has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide. One potential direction is to further explore its potential as a therapeutic agent for various inflammatory conditions and cancer. Another direction is to explore its potential as a tool for studying the mechanism of action of other enzymes. Additionally, further research could be done to improve the solubility and stability of 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide, making it a more effective tool for lab experiments.
Conclusion
In conclusion, 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It has been synthesized through various methods and has shown potential in various scientific applications, including as a tool for understanding the mechanism of action of certain enzymes and as a potential therapeutic agent. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide, including exploring its potential as a therapeutic agent and as a tool for studying the mechanism of action of other enzymes.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-15-8-7-12(17)11-14(15)16(19)18-9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFOROYNSADRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 4-(4-{[5-(1-adamantyl)-2-furoyl]amino}phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4331472.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331478.png)
![2-[2-(benzylthio)benzoyl]-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4331483.png)

![1-(2-bromo-4,5-dimethoxyphenyl)-8,9-dimethoxy-2-(4-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B4331492.png)
![2-[(2-chloro-4,5-difluorobenzyl)thio]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B4331494.png)

![ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4331509.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4331524.png)
![4-{[cyclohexyl(methyl)amino]sulfonyl}-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzamide](/img/structure/B4331531.png)
![N-(3,4-dichlorophenyl)-N'-[4-fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B4331546.png)

![3-(1-adamantyl)-5-[(4-methylbenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4331576.png)
![methyl 4-[({[1-(2-phenylethyl)-1H-benzimidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4331584.png)